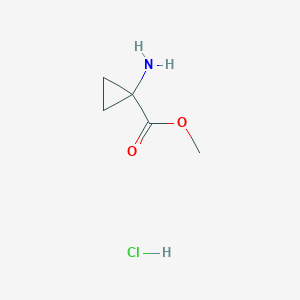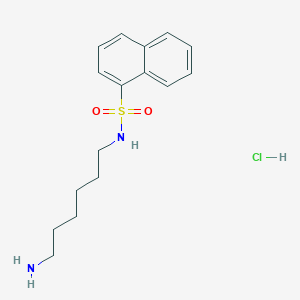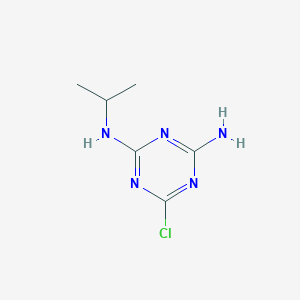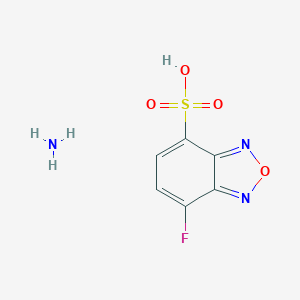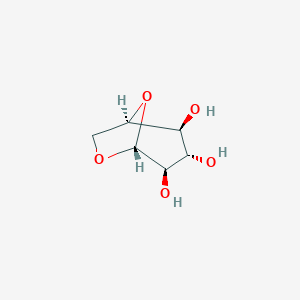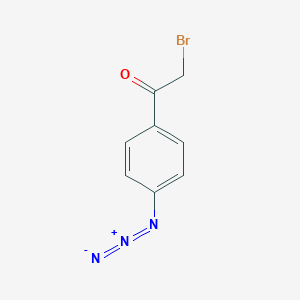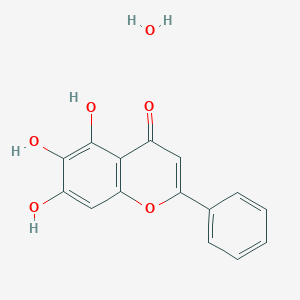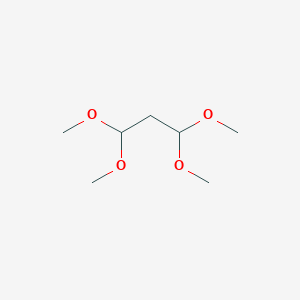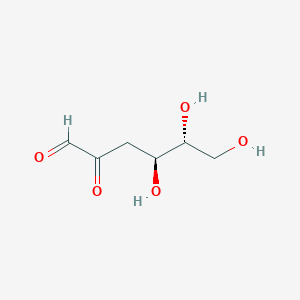
3-脱氧葡萄糖酮
描述
3-脱氧葡萄糖酮是一种高反应性的二羰基糖,以其作为糖尿病标志物的作用而著称。它通过美拉德反应形成,其中葡萄糖与蛋白质中赖氨酸或精氨酸的伯氨基反应。 该化合物因其参与晚期糖基化终产物(AGEs)的形成而具有重要意义,AGEs会导致糖尿病、动脉粥样硬化、高血压、阿尔茨海默病、炎症和衰老等多种疾病 .
科学研究应用
3-脱氧葡萄糖酮在科学研究中具有广泛的应用,包括:
作用机制
3-脱氧葡萄糖酮主要通过形成晚期糖基化终产物(AGEs)来发挥其作用。它与蛋白质氨基反应形成 AGEs,AGEs 可以改变蛋白质的结构和功能。这个过程在高葡萄糖浓度条件下加速,例如在糖尿病中。 AGEs 的形成会导致糖尿病的各种并发症,包括血管损伤和炎症 .
类似化合物:
甲基乙二醛: 另一种参与 AGEs 形成的反应性二羰基化合物。
乙二醛: 另一种形成 AGEs 的简单二羰基化合物。
果糖胺: 一种由葡萄糖与蛋白质中的氨基反应形成的化合物,类似于 3-脱氧葡萄糖酮。
独特性: 3-脱氧葡萄糖酮因其通过美拉德反应的特定形成途径及其在 AGEs 形成中的重要作用而独一无二。 它在糖尿病条件下的升高水平使其成为糖尿病及其并发症的宝贵生物标志物 .
生化分析
Biochemical Properties
3-Deoxyglucosone is a potent glycating agent that interacts with various biomolecules, leading to the formation of AGEs. It is highly reactive towards amine groups found in amino acids and nucleic acids. The compound is produced through the degradation of fructose-3-phosphate and the Maillard reaction involving glucose and amino groups. Enzymes such as fructosamine-3-kinase play a role in its formation. The interaction of 3-Deoxyglucosone with proteins results in structural modifications and cross-linking, contributing to diseases like diabetes, atherosclerosis, and Alzheimer’s disease .
Cellular Effects
3-Deoxyglucosone has profound effects on various cell types and cellular processes. It induces oxidative stress and carbonyl stress, leading to cellular damage. The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modify histone proteins, affecting chromatin structure and gene expression. Elevated levels of 3-Deoxyglucosone are associated with diabetic complications, where it contributes to vascular damage and inflammation .
Molecular Mechanism
At the molecular level, 3-Deoxyglucosone exerts its effects through glycation reactions. It forms Schiff bases and Amadori products with amino groups in proteins, leading to the formation of AGEs. These AGEs can alter protein structure and function, inhibit enzyme activity, and affect cellular signaling. The compound’s interaction with histone proteins, for example, results in structural changes that compromise chromatin integrity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Deoxyglucosone change over time. The compound is relatively stable but can degrade into other reactive intermediates. Long-term exposure to 3-Deoxyglucosone in vitro and in vivo studies has shown persistent oxidative stress and protein modification, leading to chronic cellular dysfunction. These effects are particularly pronounced in diabetic models, where prolonged exposure exacerbates complications .
Dosage Effects in Animal Models
The effects of 3-Deoxyglucosone vary with different dosages in animal models. Low doses may induce mild oxidative stress and protein glycation, while high doses can lead to significant cellular damage and toxicity. In diabetic animal models, elevated levels of 3-Deoxyglucosone correlate with increased severity of complications such as nephropathy and retinopathy. Toxic effects at high doses include impaired immune response and vascular damage .
Metabolic Pathways
3-Deoxyglucosone is involved in several metabolic pathways. It is produced from fructose-3-phosphate via the polyol pathway and through the Maillard reaction involving glucose. Enzymes such as fructosamine-3-kinase and aldose reductase are key players in its metabolism. The compound’s presence affects metabolic flux and can lead to the accumulation of AGEs, which further disrupts cellular homeostasis .
Transport and Distribution
Within cells and tissues, 3-Deoxyglucosone is transported and distributed through interactions with various transporters and binding proteins. It can accumulate in tissues with high metabolic activity, such as the liver and kidneys. The compound’s distribution is influenced by its reactivity and the presence of target biomolecules. In diabetic conditions, its accumulation is more pronounced, contributing to tissue-specific complications .
Subcellular Localization
3-Deoxyglucosone’s subcellular localization is determined by its interactions with cellular components. It can be found in the cytoplasm, where it interacts with proteins and nucleic acids. The compound’s reactivity allows it to modify proteins in various cellular compartments, including the nucleus, where it affects histone proteins and chromatin structure. Post-translational modifications and targeting signals may direct its localization to specific organelles .
准备方法
合成路线和反应条件: 3-脱氧葡萄糖酮是通过美拉德反应自然产生的,美拉德反应涉及葡萄糖与蛋白质中的氨基的非酶促反应。 这种反应在高葡萄糖浓度条件下加速,例如在不受控制的糖尿病中 .
工业生产方法: 3-脱氧葡萄糖酮的工业生产通常涉及受控的美拉德反应,其中葡萄糖在特定条件下与氨基酸反应,以产生所需的化合物。 反应条件,如温度和 pH 值,经过精心监测,以优化 3-脱氧葡萄糖酮的产率和纯度 .
化学反应分析
反应类型: 3-脱氧葡萄糖酮会经历几种类型的化学反应,包括:
氧化: 它可以被氧化形成各种氧化产物。
还原: 它可以被还原形成相应的醇。
取代: 它可以与亲核试剂反应形成取代产物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 胺和硫醇等亲核试剂通常用于取代反应。
形成的主要产物: 这些反应形成的主要产物包括晚期糖基化终产物(AGEs),如咪唑啉酮、吡咯啉、N6-(羧甲基)赖氨酸和戊糖苷 .
相似化合物的比较
Methylglyoxal: Another reactive dicarbonyl compound involved in the formation of AGEs.
Glyoxal: A simpler dicarbonyl compound that also forms AGEs.
Fructosamine: A compound formed from the reaction of glucose with amino groups in proteins, similar to 3-Deoxy Glucosone.
Uniqueness: 3-Deoxy Glucosone is unique due to its specific formation pathway via the Maillard reaction and its significant role in the formation of AGEs. Its elevated levels in diabetic conditions make it a valuable biomarker for diabetes and its complications .
属性
IUPAC Name |
(4S,5R)-4,5,6-trihydroxy-2-oxohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHLOWZNKRZSN-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193820 | |
| Record name | 3-Deoxyglucosone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4084-27-9, 30382-30-0 | |
| Record name | 3-Deoxyglucosone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4084-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deoxyglucosone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-Hexosulose, 3-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyglucosone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Deoxy-D-glucosone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DEOXYGLUCOSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


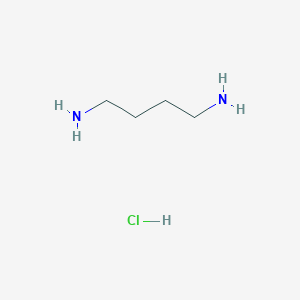
![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)
![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)
